1-(1-Adamantyl)-4-methylpyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-4-methylpyridinium bromide is a quaternary ammonium compound derived from adamantane and pyridine. Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, while pyridine is a basic heterocyclic organic compound. The combination of these two structures results in a compound with interesting chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-4-methylpyridinium bromide typically involves the alkylation of 4-methylpyridine with 1-bromoadamantane. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, often in the presence of a base like potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of phase-transfer catalysts can also be considered to improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-4-methylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction Reactions: The pyridinium ring can be reduced to form tetrahydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using nucleophiles such as sodium hydroxide or sodium chloride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products:
Substitution Reactions: Products include 1-(1-Adamantyl)-4-methylpyridinium chloride or acetate.
Oxidation Reactions: Products include 1-(1-Adamantyl)-4-methylpyridinium adamantanone.
Reduction Reactions: Products include 1-(1-Adamantyl)-4-methylpyridinium tetrahydropyridine.
Scientific Research Applications
1-(1-Adamantyl)-4-methylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with biological membranes.
Industry: Utilized in the development of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(1-Adamantyl)-4-methylpyridinium bromide exerts its effects is primarily through its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, the adamantyl group can interact with hydrophobic pockets in enzymes, inhibiting their activity.
Comparison with Similar Compounds
1-Adamantylamine: A primary amine derivative of adamantane, used in the synthesis of pharmaceuticals.
1-Bromoadamantane: A brominated derivative of adamantane, used as an intermediate in organic synthesis.
4-Methylpyridine: A methyl-substituted pyridine, used as a precursor in the synthesis of various chemicals.
Uniqueness: 1-(1-Adamantyl)-4-methylpyridinium bromide is unique due to its combination of the adamantyl and pyridinium structures, providing both stability and reactivity. This dual nature makes it particularly valuable in applications requiring both robust chemical properties and the ability to interact with biological systems.
Properties
IUPAC Name |
1-(1-adamantyl)-4-methylpyridin-1-ium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N.BrH/c1-12-2-4-17(5-3-12)16-9-13-6-14(10-16)8-15(7-13)11-16;/h2-5,13-15H,6-11H2,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROBPRZYLGNZEB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)C23CC4CC(C2)CC(C4)C3.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20497-90-9 |
Source
|
Record name | 1-(1-Adamantyl)-4-methylpyridinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.